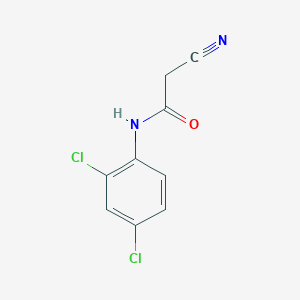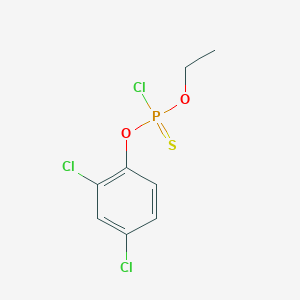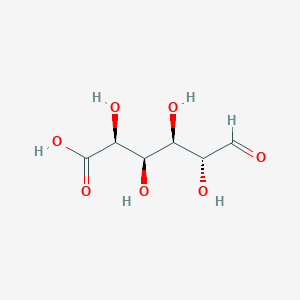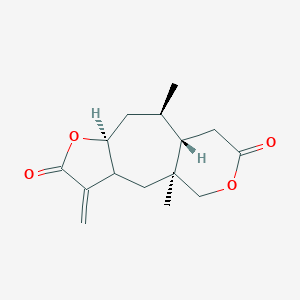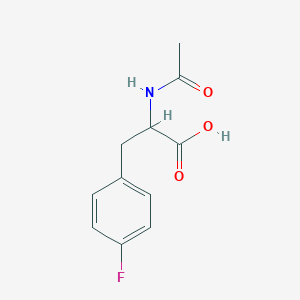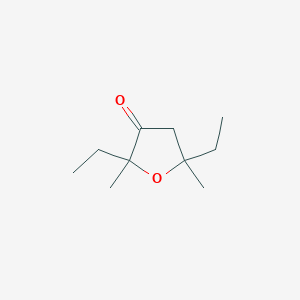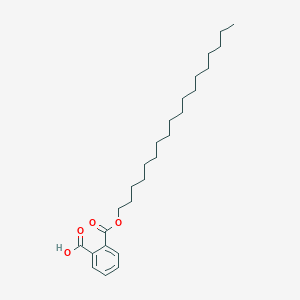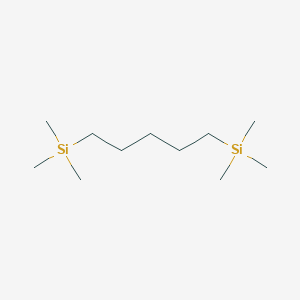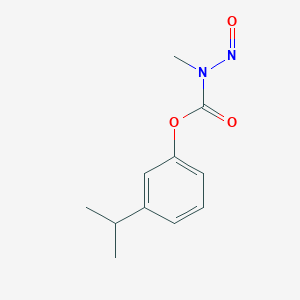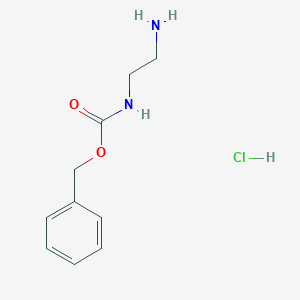
Benzyl-N-(2-Aminoethyl)carbamathydrochlorid
Übersicht
Beschreibung
N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is a reagent used to synthesize new opioid ligand as an analgesics with mixed agonist and antagonist properties to induce tolerance and dependence.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Opioid-Liganden
Benzyl-N-(2-Aminoethyl)carbamathydrochlorid wurde als Reagenz bei der Synthese neuer Opioid-Liganden eingesetzt . Diese Liganden besitzen gemischte agonistische und antagonistische Eigenschaften und können bei der Entwicklung von Analgetika verwendet werden. Diese Anwendung ist besonders wichtig im Bereich der pharmazeutischen Chemie, wo ständig nach neuen Lösungen für die Schmerzbehandlung gesucht wird.
Herstellung von Amiden
Diese Verbindung wurde bei einer Eintopfsynthese von Amiden aus N-Alloc-, N-Boc- und N-Cbz-geschützten Aminen verwendet . Die Reaktionen beinhalten die Verwendung von Isocyanat-Zwischenprodukten, die in situ erzeugt werden. Diese Methode ist sehr effektiv für die Synthese von Amiden und bietet einen vielversprechenden Ansatz für eine einfache Amidierung.
Vernetzer
This compound kann als Vernetzer fungieren . Vernetzer werden in verschiedenen Forschungsbereichen eingesetzt, darunter die Materialwissenschaft und die Biochemie, um kovalente Bindungen zwischen verschiedenen Polymerketten zu erzeugen.
Herstellung biologisch aktiver Verbindungen
Amidstrukturen, die unter Verwendung von this compound hergestellt werden können, finden sich häufig in vielen Naturprodukten und biologisch aktiven Verbindungen . Dazu gehören zahlreiche Medikamente wie Antitumormittel, Antibiotika, Anästhetika und Enzyminhibitoren.
Peptid- und Proteinforschung
Amidfunktionalitäten stellen die Hauptverknüpfung von Aminosäuren in Peptiden und Proteinen dar . Daher ist this compound, das zur Herstellung von Amidstrukturen verwendet werden kann, in der Peptid- und Proteinforschung von Bedeutung.
Organische Syntheseprozesse
N-Alloc-, N-Boc- und N-Cbz-geschützte Amine, die aus verschiedenen Aminen unter Verwendung von this compound synthetisiert werden können, werden häufig in organischen Syntheseprozessen verwendet . Diese geschützten Amine tragen dazu bei, die Bildung unerwünschter Nebenprodukte zu reduzieren.
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a reagent in the synthesis of new opioid ligands .
Mode of Action
As a reagent, it likely interacts with other compounds to form new opioid ligands .
Biochemical Pathways
Given its use in the synthesis of opioid ligands, it may be involved in pathways related to pain perception and response .
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As a reagent in the synthesis of opioid ligands, its action could potentially contribute to the analgesic effects of these ligands .
Action Environment
As a reagent, its effectiveness and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
Benzyl N-(2-aminoethyl)carbamate hydrochloride plays a significant role in various biochemical reactions. It is often used as a protecting group for amines in peptide synthesis, where it interacts with enzymes and proteins involved in the synthesis process. The compound forms stable carbamate linkages with amino groups, protecting them from unwanted reactions during the synthesis . Additionally, Benzyl N-(2-aminoethyl)carbamate hydrochloride can interact with biomolecules such as nucleophiles, facilitating the formation of desired products in biochemical reactions.
Cellular Effects
Benzyl N-(2-aminoethyl)carbamate hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, Benzyl N-(2-aminoethyl)carbamate hydrochloride may enhance or inhibit the expression of certain genes, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Benzyl N-(2-aminoethyl)carbamate hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis. Alternatively, Benzyl N-(2-aminoethyl)carbamate hydrochloride can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl N-(2-aminoethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl N-(2-aminoethyl)carbamate hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzyl N-(2-aminoethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or no effect.
Metabolic Pathways
Benzyl N-(2-aminoethyl)carbamate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound may undergo hydrolysis by specific enzymes, leading to the release of its constituent molecules . These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of Benzyl N-(2-aminoethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, Benzyl N-(2-aminoethyl)carbamate hydrochloride may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Benzyl N-(2-aminoethyl)carbamate hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular processes.
Eigenschaften
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKQXIAPAAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507811 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18807-71-1 | |
| Record name | Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
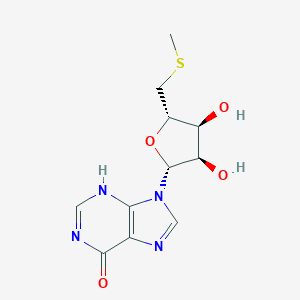
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
